6-Bromoimidazo[1,2-a]pyridin-2-ol - 1506471-03-9

6-Bromoimidazo[1,2-a]pyridin-2-ol

Catalog Number: EVT-1735852
CAS Number: 1506471-03-9
Molecular Formula: C7H5BrN2O
Molecular Weight: 213.03 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Although the provided papers do not detail the specific synthesis of 6-bromoimidazo[1,2-a]pyridin-2-ol, they showcase the synthesis of several derivatives. For instance, the synthesis of (E)-N′-((6-bromoimidazo[1,2-a]pyridin-3-yl)methylene)-N-ethyl-2-methyl-5-nitrobenzohydrazide (DW09849), a potent PI3Kα inhibitor, involves utilizing 6-bromoimidazo[1,2-a]pyridine as a starting material []. The synthesis of 14C-loprinone, a cardiotonic agent, also utilizes a similar starting material, 6-bromoimidazo[1,2-a]pyridine []. These examples demonstrate the use of 6-bromo-substituted imidazo[1,2-a]pyridine derivatives as precursors for synthesizing various biologically active compounds.

Molecular Structure Analysis

The provided papers offer insights into the molecular structures of 6-bromoimidazo[1,2-a]pyridin-2-ol derivatives. The crystal structure of 2-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-N′-[(E)-4-diethylamino-2-hydroxybenzylidene]acetohydrazide dihydrate reveals that the Schiff base molecule adopts an E conformation concerning the acyclic C=N bond []. This structural information, along with details of bond lengths and angles, helps understand the molecule's spatial arrangement and potential interactions with biological targets.

Chemical Reactions Analysis

The provided papers illustrate several chemical reactions involving derivatives of 6-bromoimidazo[1,2-a]pyridin-2-ol. A noteworthy example is the synthesis of DW09849, which involves a multistep process including condensation and oxidation reactions []. In another instance, the synthesis of 14C-loprinone utilizes reactions like ozonolysis, reduction, and condensation, highlighting the versatility of these derivatives in various chemical transformations [].

Mechanism of Action

The mechanism of action for 6-bromoimidazo[1,2-a]pyridin-2-ol derivatives varies depending on the specific derivative and its target. For example, DW09849, a derivative of 6-bromoimidazo[1,2-a]pyridin-2-ol, acts as a potent and selective inhibitor of PI3Kα []. Its mechanism involves competitive inhibition of PI3Kα at the ATP-binding site, ultimately disrupting the PI3K/AKT signaling pathway and inhibiting cell proliferation [, ]. This targeted inhibition of PI3Kα makes DW09849 a promising candidate for developing anticancer therapies, particularly for cancers with specific PI3Kα mutations.

Another example is JNJ-42314415, a PDE10A inhibitor that also features the 6-bromoimidazo[1,2-a]pyridine moiety []. PDE10A is a phosphodiesterase enzyme found primarily in the brain and is involved in regulating intracellular signaling pathways related to dopamine and cAMP. JNJ-42314415, by inhibiting PDE10A, can modulate these pathways and shows potential for treating psychiatric disorders like schizophrenia.

Applications

a) Anticancer Agents: DW09849, a derivative of 6-bromoimidazo[1,2-a]pyridin-2-ol, has emerged as a potential anticancer agent due to its selective inhibition of the PI3Kα pathway []. This pathway plays a critical role in cell growth and proliferation, and its dysregulation is often implicated in cancer development. DW09849's ability to specifically target this pathway makes it a promising candidate for developing targeted cancer therapies.

b) Antipsychotic Agents: JNJ-42314415, another derivative featuring the 6-bromoimidazo[1,2-a]pyridine moiety, has shown potential as an antipsychotic agent []. Its mechanism of action involves inhibiting PDE10A, an enzyme highly expressed in the brain regions associated with dopamine signaling. By modulating this pathway, JNJ-42314415 presents a novel approach to treating psychiatric disorders like schizophrenia, offering potential advantages over existing antipsychotic medications.

2-Methyl-5-nitro-1-benzenesulfonic acid 2-[(6-bromoimidazo[1,2-a]pyridin-3-yl)methylene]-1-methylhydrazide (PIK-75)

    Compound Description: PIK-75 is a potent and selective inhibitor of phosphatidylinositol 3-kinase α isoform (PI3Kα). [] It exhibits anti-cancer properties and has been studied for its role in inhibiting cell proliferation and inducing cell cycle arrest. [] PIK-75 is a competitive inhibitor with respect to the substrate phosphatidylinositol (PI). []

    Relevance: PIK-75 shares a core imidazo[1,2-a]pyridine scaffold with 6-bromoimidazo[1,2-a]pyridin-2-ol. [, ] The key difference lies in the substitution pattern, with PIK-75 featuring a complex substituent at the 3-position, while the target compound has a bromine atom at the 6-position and a hydroxyl group at the 2-position.

(E)-N′-((6-bromoimidazo[1,2-a]pyridin-3-yl)methylene)-N-ethyl-2-methyl-5-nitrobenzohydrazide (DW09849)

    Compound Description: DW09849 is a selective PI3Kα inhibitor developed from the parent compound PIK-75. [] It demonstrates potent inhibitory activity against PI3Kα, exhibiting minimal activity against other PI3K isoforms and a panel of tyrosine kinases. [] DW09849 effectively blocks PI3K/protein kinase B signaling, leading to cell cycle arrest and inhibition of proliferation in cancer cells. []

    Relevance: DW09849 also features the core imidazo[1,2-a]pyridine structure found in 6-bromoimidazo[1,2-a]pyridin-2-ol. [] It retains the 6-bromo substituent and the 3-position side chain present in PIK-75, with a modification in the benzohydrazide moiety.

N'-[(E)-(6-bromoimidazo[1,2-a]pyridin-3-yl)methylidene]-N,2-dimethyl-5-nitrobenzenesulfonohydrazide

    Compound Description: This compound is a selective PI3K inhibitor, showing specific activity against the p110α isoform. [] It has been investigated for its potential in mitigating airway remodeling associated with asthma by attenuating TGFβ-induced fibronectin deposition in airway smooth muscle cells and lung fibroblasts. []

    Relevance: This compound shares the 6-bromoimidazo[1,2-a]pyridine core structure with 6-bromoimidazo[1,2-a]pyridin-2-ol. [] The structural variation arises from the substituent at the 3-position, where a complex sulfonohydrazide group is present.

2-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-N′-[(E)-4-diethylamino-2-hydroxybenzylidene]acetohydrazide dihydrate

    Compound Description: This compound is a Schiff base derivative characterized by its crystal structure, which features an E conformation with respect to the C=N bond. [] The molecule exhibits intramolecular and intermolecular hydrogen bonding, leading to a stable three-dimensional network in the crystal lattice. []

    Relevance: This compound shares the 8-bromoimidazo[1,2-a]pyridine core with 6-bromoimidazo[1,2-a]pyridin-2-ol, differing in the bromine position. [] Furthermore, it possesses a 2-substituted acetohydrazide side chain, which distinguishes it from the target compound's 2-hydroxyl group.

8-chloro-11-(4-fluorophenyl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ol

    Compound Description: This compound is a key starting material for synthesizing diverse derivatives evaluated for sedative and anti-Parkinsonian activities. []

    Relevance: Although this compound does not share the imidazo[1,2-a]pyridine core with 6-bromoimidazo[1,2-a]pyridin-2-ol, it contains a similar fused ring system. [] Both compounds feature a halogen substituent (bromine in the target compound and chlorine in this compound) and a hydroxyl group in their respective structures. The different fused ring systems and substitution patterns contribute to the distinct biological activities observed.

Properties

CAS Number

1506471-03-9

Product Name

6-Bromoimidazo[1,2-a]pyridin-2-ol

IUPAC Name

6-bromoimidazo[1,2-a]pyridin-2-ol

Molecular Formula

C7H5BrN2O

Molecular Weight

213.03 g/mol

InChI

InChI=1S/C7H5BrN2O/c8-5-1-2-6-9-7(11)4-10(6)3-5/h1-4,11H

InChI Key

KAVQXCCNDPCXOW-UHFFFAOYSA-N

SMILES

C1=CC2=NC(=CN2C=C1Br)O

Canonical SMILES

C1=CC2=NC(=CN2C=C1Br)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.